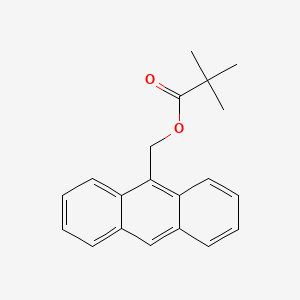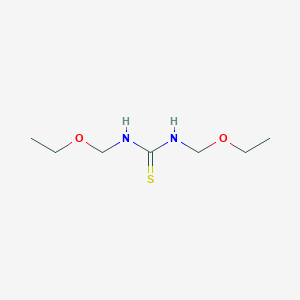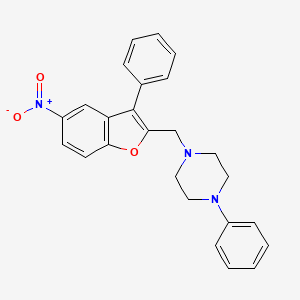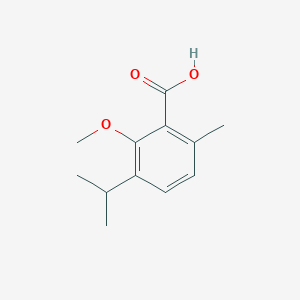![molecular formula C9H10O B14455204 (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one CAS No. 75801-71-7](/img/structure/B14455204.png)
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-5,6-Dimethylidenebicyclo[221]heptan-2-one is a bicyclic ketone compound with a unique structure that includes two methylene groups attached to a bicyclo[221]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The specific choice of diene and dienophile can vary, but common examples include cyclopentadiene and maleic anhydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the product typically involves distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Lacks the methylene groups, making it less reactive in certain chemical reactions.
5,6-Dimethylidenebicyclo[2.2.1]heptane: Similar structure but without the ketone group, affecting its chemical properties.
Uniqueness
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one is unique due to the presence of both methylene groups and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
75801-71-7 |
|---|---|
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC名 |
(1R)-5,6-dimethylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H10O/c1-5-6(2)8-3-7(5)4-9(8)10/h7-8H,1-4H2/t7?,8-/m1/s1 |
InChIキー |
YBKLICDDXPIOLH-BRFYHDHCSA-N |
異性体SMILES |
C=C1[C@H]2CC(C1=C)CC2=O |
正規SMILES |
C=C1C2CC(C1=C)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)







![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)


